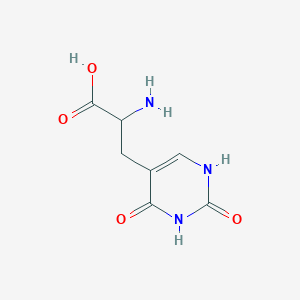
3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride: is a chemical compound with the molecular formula C7H9ClN2O2. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of cyclopropylamine with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is usually purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-cyclopropyl-2-oxoimidazolidine-1-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Catalysts: Acid or base catalysts depending on the reaction.
Major Products:
- Substituted imidazolidines
- 3-Cyclopropyl-2-oxoimidazolidine-1-carboxylic acid .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride is used as an intermediate for the synthesis of various heterocyclic compounds. It is also employed in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is investigated for its potential use in developing new drugs, particularly those targeting bacterial infections and inflammatory diseases. Its derivatives have shown promising activity in preclinical studies .
Industry: In the chemical industry, it is used as a building block for the synthesis of more complex molecules. It is also utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
- 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone
- 3-Methanesulfonyl-2-oxo-1-imidazolidinecarbonyl chloride
Comparison: 3-Cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Número CAS |
62492-40-4 |
|---|---|
Fórmula molecular |
C7H9ClN2O2 |
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
3-cyclopropyl-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2/c8-6(11)10-4-3-9(7(10)12)5-1-2-5/h5H,1-4H2 |
Clave InChI |
GEKNWIZAQSOLDH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCN(C2=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)

![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)

![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)




![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)



